![molecular formula C17H21N3O5S B2988943 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1170215-07-2](/img/structure/B2988943.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
The scientific research on pyrazole-acetamide derivatives, including those structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, assessed through various in vitro methods such as DPPH, ABTS, and FRAP assays. The formation of these complexes involves the coordination of amide O and pyrazole N atoms with metal ions, leading to unique supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).
Herbicide Action Mechanism
Research on chloroacetamide herbicides, which share a functional group similarity with the compound of interest, provides insights into their selective action against annual grasses and broad-leaved weeds in various crops. These compounds function by inhibiting fatty acid synthesis in target plants, contributing to their herbicidal efficacy (Weisshaar & Böger, 1989).
Anticancer Potential
The synthesis and testing of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including structural analogs of the compound , have shown anticancer activity. One particular compound demonstrated appreciable growth inhibition against several cancer cell lines, highlighting the potential for developing new anticancer agents based on this chemical framework (Al-Sanea et al., 2020).
Flavoring Substance Evaluation
The compound has been evaluated as a flavoring substance, indicating its potential use in specific food categories. A scientific opinion provided by EFSA on a similar structure, focusing on its safety for human consumption when used as a flavoring agent, shows that it has no significant health implications at estimated levels of dietary exposure (Younes et al., 2018).
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-8-16(20(19-12)13-6-7-26(22,23)11-13)18-17(21)10-25-15-5-3-4-14(9-15)24-2/h3-5,8-9,13H,6-7,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLHJWJSZKCNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide |
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